molecular formula C21H25N3O3S B2467061 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea CAS No. 946299-29-2

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2467061
CAS No.: 946299-29-2
M. Wt: 399.51
InChI Key: JXFAVEROACQKMF-UHFFFAOYSA-N
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Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. The unique structure of this compound, featuring both indole and sulfonylurea moieties, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Urea Formation: The sulfonylated indole is reacted with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Potential use as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonylurea moiety is known to bind to the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release. The indole structure may interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tolbutamide: A first-generation sulfonylurea used as an antidiabetic drug.

    Glibenclamide: A second-generation sulfonylurea with higher potency.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.

Uniqueness

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea is unique due to its combined indole and sulfonylurea structures, which may confer distinct biological activities and therapeutic potential compared to other sulfonylureas or indole derivatives.

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-14-9-10-17(13-15(14)2)23-21(25)22-11-12-28(26,27)20-16(3)24(4)19-8-6-5-7-18(19)20/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFAVEROACQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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